molecular formula C18H28N2O B5110816 1-cyclohexyl-4-(3-methoxybenzyl)piperazine

1-cyclohexyl-4-(3-methoxybenzyl)piperazine

Cat. No. B5110816
M. Wt: 288.4 g/mol
InChI Key: MIWUWBZSRBUWPP-UHFFFAOYSA-N
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Description

1-cyclohexyl-4-(3-methoxybenzyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. TFMPP has been widely used in scientific research for its unique properties and potential therapeutic applications.

Mechanism of Action

1-cyclohexyl-4-(3-methoxybenzyl)piperazine acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are both involved in regulating mood, anxiety, and behavior. 1-cyclohexyl-4-(3-methoxybenzyl)piperazine can also act as an antagonist at the 5-HT3 receptor, which is involved in nausea and vomiting. The exact mechanism of action of 1-cyclohexyl-4-(3-methoxybenzyl)piperazine is not fully understood, but it is thought to involve changes in intracellular signaling pathways and neurotransmitter release.
Biochemical and Physiological Effects
1-cyclohexyl-4-(3-methoxybenzyl)piperazine has been shown to have a range of biochemical and physiological effects. In animal studies, 1-cyclohexyl-4-(3-methoxybenzyl)piperazine has been shown to increase locomotor activity, induce hyperthermia, and alter anxiety-related behavior. 1-cyclohexyl-4-(3-methoxybenzyl)piperazine has also been shown to affect body temperature, heart rate, and blood pressure in animals.

Advantages and Limitations for Lab Experiments

1-cyclohexyl-4-(3-methoxybenzyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has well-characterized pharmacological properties. 1-cyclohexyl-4-(3-methoxybenzyl)piperazine can also be used as a tool compound to study the role of serotonin receptors in various physiological processes. However, 1-cyclohexyl-4-(3-methoxybenzyl)piperazine also has some limitations. It has a relatively short half-life and can rapidly metabolize in vivo, which can make it difficult to study its long-term effects. Additionally, 1-cyclohexyl-4-(3-methoxybenzyl)piperazine has been shown to have some off-target effects, which can complicate interpretation of results.

Future Directions

There are several future directions for research on 1-cyclohexyl-4-(3-methoxybenzyl)piperazine. One area of interest is the potential therapeutic applications of 1-cyclohexyl-4-(3-methoxybenzyl)piperazine. It has been suggested that 1-cyclohexyl-4-(3-methoxybenzyl)piperazine could be used to treat anxiety disorders, depression, and other mood disorders. However, more research is needed to fully understand the potential benefits and risks of 1-cyclohexyl-4-(3-methoxybenzyl)piperazine as a therapeutic agent. Another area of interest is the development of new compounds that target serotonin receptors more selectively and effectively than 1-cyclohexyl-4-(3-methoxybenzyl)piperazine. This could lead to the development of new drugs for a range of psychiatric and neurological disorders. Finally, more research is needed to fully understand the mechanisms of action of 1-cyclohexyl-4-(3-methoxybenzyl)piperazine and other piperazine compounds, which could lead to new insights into the role of serotonin receptors in health and disease.
Conclusion
In conclusion, 1-cyclohexyl-4-(3-methoxybenzyl)piperazine is a synthetic compound that has been widely used in scientific research for its unique properties and potential therapeutic applications. 1-cyclohexyl-4-(3-methoxybenzyl)piperazine acts as a partial agonist at the 5-HT1A and 5-HT2A receptors and can affect behavior, mood, and physiological processes. 1-cyclohexyl-4-(3-methoxybenzyl)piperazine has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on 1-cyclohexyl-4-(3-methoxybenzyl)piperazine, including the development of new therapeutic agents and a better understanding of the mechanisms of action of piperazine compounds.

Synthesis Methods

1-cyclohexyl-4-(3-methoxybenzyl)piperazine can be synthesized by reacting 1-cyclohexylpiperazine with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dichloromethane or chloroform. The resulting product is purified by recrystallization or column chromatography.

Scientific Research Applications

1-cyclohexyl-4-(3-methoxybenzyl)piperazine has been used in various scientific research studies, including neuropharmacology, toxicology, and behavioral studies. 1-cyclohexyl-4-(3-methoxybenzyl)piperazine has been shown to interact with serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. This interaction can lead to changes in neurotransmitter release and can affect behavior and mood.

properties

IUPAC Name

1-cyclohexyl-4-[(3-methoxyphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O/c1-21-18-9-5-6-16(14-18)15-19-10-12-20(13-11-19)17-7-3-2-4-8-17/h5-6,9,14,17H,2-4,7-8,10-13,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWUWBZSRBUWPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-4-[(3-methoxyphenyl)methyl]piperazine

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